molecular formula C11H19ClN2O2S B6694528 N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride

Cat. No.: B6694528
M. Wt: 278.80 g/mol
InChI Key: MEMQEUDBSLLLPC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a methylphenyl group, and a methanesulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-10-5-2-3-6-11(10)9-16(14,15)13-8-4-7-12;/h2-3,5-6,13H,4,7-9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQEUDBSLLLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylphenylmethanesulfonyl chloride with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride exerts its effects involves interactions with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(3-aminopropyl)-1-(2-fluorophenyl)methanesulfonamide
  • N-(3-aminopropyl)-1-(2-bromophenyl)methanesulfonamide

Uniqueness

N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.